molecular formula C16H17N3O2 B11984123 N'-Benzylidene-2-(4-methoxyanilino)acetohydrazide

N'-Benzylidene-2-(4-methoxyanilino)acetohydrazide

Katalognummer: B11984123
Molekulargewicht: 283.32 g/mol
InChI-Schlüssel: FIOYAFWMKNIUDA-WOJGMQOQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-Benzylidene-2-(4-methoxyanilino)acetohydrazide is an organic compound with the molecular formula C16H17N3O2 and a molecular weight of 283.333 g/mol . This compound is part of a class of hydrazides, which are known for their diverse applications in various fields of science and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-Benzylidene-2-(4-methoxyanilino)acetohydrazide typically involves the condensation reaction between benzaldehyde and 2-(4-methoxyanilino)acetohydrazide . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-Benzylidene-2-(4-methoxyanilino)acetohydrazide are not well-documented, the general approach would involve large-scale synthesis using similar condensation reactions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

N’-Benzylidene-2-(4-methoxyanilino)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

N’-Benzylidene-2-(4-methoxyanilino)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of N’-Benzylidene-2-(4-methoxyanilino)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-Benzylidene-2-(4-methoxyanilino)acetohydrazide is unique due to its specific structural configuration, which influences its chemical reactivity and biological activity

Eigenschaften

Molekularformel

C16H17N3O2

Molekulargewicht

283.32 g/mol

IUPAC-Name

N-[(E)-benzylideneamino]-2-(4-methoxyanilino)acetamide

InChI

InChI=1S/C16H17N3O2/c1-21-15-9-7-14(8-10-15)17-12-16(20)19-18-11-13-5-3-2-4-6-13/h2-11,17H,12H2,1H3,(H,19,20)/b18-11+

InChI-Schlüssel

FIOYAFWMKNIUDA-WOJGMQOQSA-N

Isomerische SMILES

COC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC=CC=C2

Kanonische SMILES

COC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.